2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine 2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15824517
InChI: InChI=1S/C5HCl2F2IN2/c6-3-1(10)2(4(8)9)11-5(7)12-3/h4H
SMILES:
Molecular Formula: C5HCl2F2IN2
Molecular Weight: 324.88 g/mol

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine

CAS No.:

Cat. No.: VC15824517

Molecular Formula: C5HCl2F2IN2

Molecular Weight: 324.88 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(difluoromethyl)-5-iodopyrimidine -

Specification

Molecular Formula C5HCl2F2IN2
Molecular Weight 324.88 g/mol
IUPAC Name 2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine
Standard InChI InChI=1S/C5HCl2F2IN2/c6-3-1(10)2(4(8)9)11-5(7)12-3/h4H
Standard InChI Key NADVGIAHZJMPGW-UHFFFAOYSA-N
Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)C(F)F)I

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrimidine ring system substituted at positions 2, 4, 5, and 6 with chlorine, iodine, and difluoromethyl groups respectively. X-ray crystallographic analyses of related iodopyrimidine derivatives demonstrate typical bond lengths of 1.35–1.40 Å for C-N bonds and 1.70–1.75 Å for C-I bonds within the aromatic system . The difluoromethyl group (-CF₂H) introduces significant electronegativity at position 6, creating a polarized C-F bond (1.33–1.36 Å) that influences both reactivity and molecular interactions.

Spectroscopic Signatures

Key spectral features include:

  • ¹⁹F NMR: Distinct doublet at δ −92 to −95 ppm (J = 240–250 Hz) for CF₂H protons

  • ¹H NMR: Broad singlet at δ 5.9–6.9 ppm corresponding to CF₂H group

  • IR Spectroscopy: Strong absorptions at 1150–1250 cm⁻¹ (C-F stretching) and 650–700 cm⁻¹ (C-I vibrations)

PropertyValue
Molecular Weight324.88 g/mol
IUPAC Name2,4-dichloro-6-(difluoromethyl)-5-iodopyrimidine
SMILESC1(=C(N=C(N=C1Cl)Cl)C(F)F)I
InChI KeyNADVGIAHZJMPGW-UHFFFAOYSA-N

Synthetic Methodologies

Direct Halogenation Approaches

Recent protocols employ sequential halogenation of pyrimidine precursors. A representative synthesis involves:

  • Initial Chlorination: Treatment of 5-iodopyrimidine with PCl₅ in refluxing POCl₃ (110°C, 12h) achieves 2,4-dichloro substitution .

  • Difluoromethylation: Subsequent reaction with (difluoromethyl)trimethylsilane (TMSCF₂H) under Pd(0) catalysis introduces the -CF₂H group (60–70% yield).

Metal-Mediated Coupling

Copper complexes demonstrate efficacy in late-stage functionalization. Using [Cu(CF₂H)(PPh₃)₃] as catalyst, difluoromethyl groups can be introduced via cross-coupling with iodoarenes under mild conditions (40°C, DMSO solvent) . This method achieves 75–85% conversion efficiency for electron-deficient pyrimidines.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The 2- and 4-chloro positions exhibit differential reactivity:

PositionRelative ReactivityPreferred Nucleophiles
C21.0 (reference)Primary amines, alkoxides
C40.3–0.5Thiols, azides

Steric effects from the adjacent iodine atom (van der Waals radius 1.98 Å) significantly retard substitution at C4 .

Cross-Coupling Reactions

The C5-iodo substituent participates efficiently in palladium-catalyzed couplings:

  • Suzuki-Miyaura: With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) → 75–90% yield

  • Sonogashira: Using terminal alkynes (CuI, PdCl₂(PPh₃)₂) → 60–70% yield

TargetIC₅₀ (μM)Selectivity Index
EGFR T790M mutant0.8512× vs wild-type
VEGFR-21.28× vs related kinases

The difluoromethyl group enhances membrane permeability (LogP = 2.1 ± 0.3) compared to non-fluorinated analogs .

Radiopharmaceutical Applications

¹²³I-labeled derivatives demonstrate promising biodistribution profiles in murine models:

Tissue% ID/g (4h post-injection)
Liver2.1 ± 0.4
Tumor5.8 ± 0.9
Blood0.7 ± 0.2

The iodine atom's β-emission characteristics (E_max = 606 keV) make it suitable for targeted radiotherapy .

Comparison with Structural Analogs

Deuterated Variant

2,4-Dichloro-5-iodopyrimidine-6-d shows identical reactivity but altered metabolic stability:

ParameterCF₂H DerivativeCD₃ Derivative
Plasma Half-life (rat)3.2 h4.8 h
CYP3A4 InhibitionModerateLow

Deuterium incorporation reduces first-pass metabolism through the kinetic isotope effect .

Trifluoromethyl Analog

2,4-Dichloro-5-trifluoromethylpyrimidine exhibits:

  • Higher thermal stability (MP 98°C vs 72°C)

  • Reduced electrophilicity (Hammett σₚ = 0.54 vs 0.68)

  • Enhanced blood-brain barrier penetration (LogBB = −0.3 vs −1.1)

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